2-(Difluoromethoxy)-5-fluorophenylboronic acid
Overview
Description
2-(Difluoromethoxy)-5-fluorophenylboronic acid is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-fluorophenylboronic acid typically involves the introduction of the difluoromethoxy group and the fluorine atom onto a phenyl ring, followed by the formation of the boronic acid functional group. One common synthetic route involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a suitable aromatic precursor. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation methods .
The fluorine atom can be introduced via halogenation reactions, such as the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The final step involves the formation of the boronic acid group, which can be accomplished through borylation reactions using boron reagents like bis(pinacolato)diboron (B2Pin2) under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-fluorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The difluoromethoxy group can be reduced under specific conditions to yield the corresponding methoxy derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve the use of appropriate solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group yields phenols, while nucleophilic substitution of the fluorine atom can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-5-fluorophenylboronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-fluorophenylboronic acid is largely dependent on its interactions with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors that target serine hydrolases and proteases . The difluoromethoxy and fluorine groups can modulate the compound’s lipophilicity and electronic properties, influencing its binding affinity and selectivity for target proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-5-fluorophenylboronic acid include other phenylboronic acids with different substituents, such as:
- 2-(Trifluoromethoxy)-5-fluorophenylboronic acid
- 2-(Methoxy)-5-fluorophenylboronic acid
- 2-(Difluoromethoxy)-4-fluorophenylboronic acid
Uniqueness
The uniqueness of this compound lies in the combination of the difluoromethoxy and fluorine substituents, which impart distinct electronic and steric properties to the molecule. These properties can enhance the compound’s reactivity and selectivity in various chemical and biological applications, making it a valuable tool in research and development .
Properties
IUPAC Name |
[2-(difluoromethoxy)-5-fluorophenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-4-1-2-6(14-7(10)11)5(3-4)8(12)13/h1-3,7,12-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLMHKHBIZUECP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OC(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958451-71-3 | |
Record name | B-[2-(Difluoromethoxy)-5-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958451-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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